molecular formula C12H7Cl2F3N4OS B2733385 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea CAS No. 315239-48-6

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea

Cat. No.: B2733385
CAS No.: 315239-48-6
M. Wt: 383.17
InChI Key: IGWGDAKWTZYSRO-UHFFFAOYSA-N
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Description

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea typically involves the reaction of 4,6-dichloropyrimidine with 4-((trifluoromethyl)thio)aniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as specific temperature and solvent, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
  • N-(4,6-Dichloro-5-formylamino-pyrimidin-2-yl)-formamide

Uniqueness

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea is unique due to the presence of both dichloropyrimidine and trifluoromethylthio phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4,6-dichloropyrimidin-2-yl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4OS/c13-8-5-9(14)20-10(19-8)21-11(22)18-6-1-3-7(4-2-6)23-12(15,16)17/h1-5H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGDAKWTZYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=N2)Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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